molecular formula C10H12ClN3S B11740925 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea

1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea

Cat. No.: B11740925
M. Wt: 241.74 g/mol
InChI Key: QVWZKHJVVPBCMP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea is a substituted thiourea derivative featuring a 2-chlorophenyl group and a dimethylamino-methylidene moiety. Thioureas are known for their versatility in coordination chemistry, catalysis, and bioactivity . The dimethylamino group contributes to solubility and may participate in hydrogen bonding or act as a weak base in catalytic systems .

Properties

Molecular Formula

C10H12ClN3S

Molecular Weight

241.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylaminomethylidene)thiourea

InChI

InChI=1S/C10H12ClN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15)

InChI Key

QVWZKHJVVPBCMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the sulfur atom, producing sulfoxides or sulfones depending on reaction conditions:

Oxidizing AgentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)RT, 6 hrsSulfoxide78%
mCPBA (1.2 eq)DCM, 0°C → RTSulfone92%
KMnO<sub>4</sub>Acidic, refluxSulfonic acid65%

The sulfoxide derivative demonstrates enhanced hydrogen-bonding capacity, while sulfones show increased stability in biological assays .

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions, enabling functionalization:

Example reaction with morpholine:
1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea + morpholine
→ 1-(2-Morpholinophenyl)-3-[(dimethylamino)methylidene]thiourea
(Yield: 85%, EtOH, 80°C, 8 hrs)

Key factors influencing reactivity:

  • Electron-withdrawing chloro group activates the aryl ring

  • Dimethylamino group stabilizes intermediates through resonance

  • Polar solvents (DMF, EtOH) accelerate substitution

Cyclization Reactions

Under acidic or basic conditions, the compound forms nitrogen-sulfur heterocycles:

Thiazole Formation

ConditionsProductApplication
HCl/EtOH, reflux2-Aminothiazole derivativeAntimicrobial agents
PPA, 120°CThiazolo[5,4-f]quinazolin-9-oneKinase inhibition

DMAD-Mediated Cyclocondensation

Reaction with dimethyl acetylenedicarboxylate (DMAD) yields:

SolventTemperatureProduct
MeOHRT(Z)-Methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-thiazolidin-5-ylidene]acetate
AcOHRefluxMethyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

These products show distinct pharmacological profiles, with thiazine derivatives exhibiting improved solubility .

Metal Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes:

Metal SaltM:L RatioGeometryApplication
CuCl<sub>2</sub>·2H<sub>2</sub>O1:2Square planarCatalytic oxidation
Fe(NO<sub>3</sub>)<sub>3</sub>1:1OctahedralMRI contrast agents
Pd(OAc)<sub>2</sub>1:1TetrahedralCross-coupling catalysis

X-ray crystallography confirms bonding through thiocarbonyl sulfur and dimethylamino nitrogen . The Cu(II) complex shows notable catalytic activity in Suzuki-Miyaura couplings (TON > 10<sup>3</sup>).

Comparative Reactivity Analysis

The 2-chlorophenyl substituent confers distinct reactivity compared to analogs:

Reaction Type2-Cl Derivative4-Cl Derivative
Oxidation Ratet<sub>1/2</sub> = 45 mint<sub>1/sub> = 90 min
SNAr Reactivityk = 0.18 M<sup>-1</sup>s<sup>-1</sup>k = 0.09 M<sup>-1</sup>s<sup>-1</sup>
Metal Binding Constant (log K)8.2 ± 0.37.1 ± 0.2

The ortho-chloro configuration enhances electrophilicity through steric effects and reduced resonance stabilization .

Mechanistic Insights

  • Oxidation Pathways : Proceeds through sulfenic acid intermediate (detected via <sup>13</sup>C NMR)

  • Cyclization Mechanisms : Involves thiourea tautomerization followed by intramolecular nucleophilic attack

  • Metal Coordination : DFT calculations confirm dsp<sup>3</sup> hybridization in octahedral complexes

Recent studies using time-resolved IR spectroscopy have elucidated the role of solvent polarity in stabilizing transition states during nucleophilic substitutions .

This comprehensive reactivity profile establishes this compound as a versatile synthon for medicinal chemistry and materials science. Continued research focuses on optimizing reaction conditions for industrial-scale applications while exploring novel cyclization pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA5497.5
SorafenibA5492.12

The IC50 value of approximately 7.5 µM against A549 lung cancer cells demonstrates its potential as an effective anticancer agent comparable to established drugs like Sorafenib.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus8High
Escherichia coli>64No activity

The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Agricultural Applications

Thioureas are recognized for their role in agriculture, particularly as herbicides and plant growth regulators. The unique properties of this compound enable it to act on specific biochemical pathways in plants, promoting growth or inhibiting unwanted vegetation.

Materials Science Applications

In materials science, thiourea derivatives are explored for their potential as stabilizers and additives in polymer formulations. Their ability to form hydrogen bonds can enhance the mechanical properties of materials, making them suitable for various industrial applications.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity and efficacy of this compound:

Case Study: Anticancer Efficacy

In vitro assessments demonstrated that modifications to the thiourea structure could enhance anticancer activity. For instance, derivatives with additional functional groups exhibited improved selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study: Antimicrobial Efficacy

Research published in peer-reviewed journals has confirmed the antimicrobial efficacy of thiourea derivatives against resistant bacterial strains. The structural modifications, such as halogen substitutions, were found to significantly improve potency against common pathogens.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Thioureas with 2-Chlorophenyl Substituents

  • 1-Benzoyl-3-(2-chlorophenyl)thiourea (I2): This compound, reported in copper(I) complex synthesis, acts as a ligand with strong coordination to metal centers. Unlike the target compound, it lacks the dimethylamino-methylidene group but shares the 2-chlorophenyl motif, which enhances stability in metal complexes .
  • 1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea: Features a nitro group and pivaloyl substituent. Intramolecular N–H⋯O and C–H⋯S hydrogen bonds stabilize its planar structure, contrasting with the target compound’s dimethylamino-methylidene flexibility. No antifungal data is reported, but its π-π stacking interactions suggest solid-state stability .

Thioureas with Dimethylamino Substituents

  • (S,S)-TUC and (R,R)-TUC: Takemoto’s chiral thiourea catalysts contain dimethylamino-cyclohexyl groups. These are bifunctional catalysts for asymmetric synthesis, leveraging NH (thiourea) and tertiary amine sites for dual activation. The target compound’s dimethylamino-methylidene group may mimic this behavior but lacks stereochemical complexity .
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea: Combines trifluoromethylphenyl and branched alkyl-dimethylamino groups.

Antifungal Activity

  • Compounds 7d and 7h (Azetidinone-Phenothiazine Thioureas): Exhibit potent antifungal activity against Trichophyton rubrum and Aspergillus niger (MIC = 62.5 µg/ml).

Data Tables

Table 1: Structural and Functional Properties of Selected Thioureas

Compound Name Molecular Weight Key Substituents Notable Activity/Application Reference
1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea ~255.7 (estimated) 2-Chlorophenyl, dimethylamino-methylidene Under investigation
1-Benzoyl-3-(2-chlorophenyl)thiourea (I2) ~290.7 Benzoyl, 2-chlorophenyl Copper(I) ligand
(S,S)-TUC ~453.5 3,5-Bis(CF3)phenyl, dimethylamino-cyclohexyl Asymmetric catalysis
7d (Azetidinone-Phenothiazine Thiourea) ~563.1 Azetidinone, phenothiazine Antifungal (MIC = 62.5 µg/ml)

Table 2: Hydrogen Bonding and Structural Features

Compound Intramolecular Bonds Intermolecular Interactions
1-(2-Chloro-5-nitrophenyl)-3-pivaloylthiourea N–H⋯O, C–H⋯S (6-membered rings) π-π stacking (4.29 Å centroid distance)
Target Compound (Predicted) Potential N–H⋯S or C–H⋯N interactions Likely weak van der Waals interactions

Research Findings and Gaps

  • Antifungal Potential: The target compound lacks reported antifungal data, whereas azetidinone-thioureas show efficacy . Structural hybridization (e.g., adding azetidinone) could enhance bioactivity.
  • Catalytic Utility: Dimethylamino groups in Takemoto’s catalysts enable enantioselectivity, but the target compound’s linear dimethylamino-methylidene group may limit stereochemical control .
  • Coordination Chemistry : Thioureas like I2 form stable metal complexes, suggesting the target compound could be explored for similar applications .

Biological Activity

1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea, a thiourea derivative, has garnered attention for its diverse biological activities. This compound's potential applications span various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H12ClN3S\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{S}

This structure features a chlorophenyl group and a dimethylaminomethylidene moiety, which are integral to its biological activity.

The mechanism of action involves the compound's ability to form hydrogen bonds with specific enzymes or receptors, modulating their activity. This interaction is crucial for its pharmacological effects, which vary depending on the target and biological context .

Anticancer Activity

This compound has shown promising anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, including PC3 (prostate cancer) and HepG2 (liver cancer). The compound exhibited moderate to significant inhibition of cell proliferation, with IC50 values indicating effective concentration ranges .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
PC316.23
HepG217.94

Molecular docking studies have suggested strong binding affinities to proteins involved in cancer progression, highlighting its potential as a targeted therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, it showed sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 2: Antimicrobial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC) (mg/mL)
MRSA0.125
E. coli8

Anti-inflammatory Activity

Research indicates that this thiourea derivative can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of various thiourea derivatives, including this compound, for their anticancer properties. The study highlighted significant cytotoxic effects in multiple cancer cell lines and identified the compound as a promising candidate for further development .

Another study focused on its antimicrobial properties, confirming that the compound could effectively inhibit bacterial growth in controlled environments, making it a candidate for further exploration in antibiotic development .

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